![molecular formula C22H25ClN2O3 B2599751 N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 1396557-66-6](/img/structure/B2599751.png)
N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide, also known as BGB-324, is a small molecule inhibitor that selectively targets the Axl receptor tyrosine kinase. Axl is a member of the TAM family of receptor tyrosine kinases, which are involved in regulating various cellular processes, including cell survival, proliferation, and migration. The overexpression of Axl has been linked to the progression of several types of cancers, making it an attractive target for cancer therapy.
Scientific Research Applications
Aphicidal Activity
The compound has shown aphicidal activity against Sitobion miscanthi and Schizaphis graminum . This suggests that it could be used in the development of new aphid control agents .
Antifungal Activity
The compound has demonstrated antifungal activities against Pythium aphanidermatum . This indicates its potential use in the creation of new fungicides .
Anti-inflammatory Properties
Compounds with similar structures have been synthesized and evaluated for their anti-inflammatory properties . This suggests that “N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide” could also have potential anti-inflammatory applications.
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial activity . This suggests that “N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide” could be used in the development of new antimicrobial agents.
Antiproliferative Activity
Compounds with similar structures have been evaluated for their antiproliferative activity against human breast adenocarcinoma cancer cell line (MCF7) . This suggests that “N-(2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide” could have potential antiproliferative applications.
Dopamine D4 Receptor Ligand
“N-[2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidin-1-yl)-2-oxoethyl]benzamide” is a potent and selective D4 dopamine receptor ligand . This suggests its potential use in neurological research and treatment.
Mechanism of Action
While the exact mechanism of action for this compound is not specified, related compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The molecular interactions of these compounds in docking studies reveal their potential for further development .
properties
IUPAC Name |
N-[2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c23-20-8-6-17(7-9-20)15-28-16-18-10-12-25(13-11-18)21(26)14-24-22(27)19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEORJWYVMPCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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